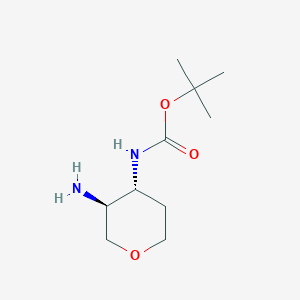

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Description

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate (CAS: 1951459-69-0) is a chiral carbamate derivative featuring a tetrahydropyran ring system with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₂₀N₂O₃, and it is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of small-molecule therapeutics. The compound’s stereochemistry at the 3S,4R positions is critical for its biological activity and interactions with target proteins .

Key physicochemical properties include:

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-3-aminooxan-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPWYJBKUUVONI-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the protection of the amine group followed by the formation of the carbamate. One common method involves the reaction of the corresponding amine with tert-butyl chloroformate under basic conditions to yield the desired carbamate. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Development

- Therapeutic Potential : The amino group in tert-butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate can participate in numerous biological interactions. Research indicates that compounds with similar structures exhibit significant biological activities, making this compound a candidate for further pharmacological studies .

- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to various biological targets, which is crucial for assessing its therapeutic potential and safety profile. For instance, preliminary investigations suggest that it may interact with specific enzymes or receptors involved in disease pathways .

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of related compounds, this compound demonstrated promising results in inhibiting tumor cell proliferation. The mechanism involved modulation of cell signaling pathways critical for cancer progression.

Case Study 2: Neurological Disorders

Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Summary of Synthesis Methods

| Method Type | Description |

|---|---|

| Conventional | Standard carbamate formation using amines and carbonic acid derivatives. |

| Asymmetric Synthesis | Techniques focusing on achieving specific stereochemical configurations. |

Mechanism of Action

The mechanism by which tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Biological Activity

Chemical Structure and Properties

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a compound characterized by its unique stereochemistry and functional groups, which include a tetrahydropyran ring and a carbamate moiety. The molecular formula is , with a molecular weight of 216.28 g/mol. The compound's structure enhances its solubility and stability, making it a candidate for various biological applications.

Chemical Reactions

This compound can undergo several chemical reactions, which are essential for its biological activity:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to yield the corresponding amine.

- Substitution : Participates in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can significantly influence various biochemical pathways.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Neuroprotective Effects : A study involving a structurally analogous compound (M4) demonstrated protective effects against amyloid beta-induced toxicity in astrocytes, suggesting that similar mechanisms might be applicable to this compound .

Case Studies and Research Findings

- Neuroprotection Against Amyloid Beta :

-

In Vitro Studies :

- Preliminary studies indicate that this compound could enhance cell viability in the presence of neurotoxic agents. Further investigations are necessary to elucidate its full interaction profile and therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate | C10H19N2O2 | Different stereochemistry may influence biological activity |

| tert-butyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Simpler structure; primarily used in peptide synthesis |

| tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks the carbamate functionality; different reactivity profile |

The distinct stereochemistry and functional groups of this compound may impart unique biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate to achieve high enantiomeric purity?

- Methodological Answer : The stereochemical integrity of the (3S,4R) configuration is critical. Use chiral pool synthesis starting from enantiomerically pure tetrahydro-2H-pyran precursors. Protect the amino group with a Boc (tert-butoxycarbonyl) group under mild conditions (e.g., di-tert-butyl dicarbonate in THF with DMAP catalysis). Monitor reaction progress via TLC or HPLC with chiral stationary phases (CSPs) to confirm enantiomeric excess (>98%) . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization in ethanol/water.

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) and NOE correlations to confirm the (3S,4R) configuration .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a mixed solvent system (e.g., dichloromethane/pentane) and refine using SHELXL . ORTEP-3 can generate graphical representations of the crystal structure .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (CHNO) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Although no specific hazards are reported for this compound, general carbamate handling precautions apply:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/dermal exposure .

- Store at 2–8°C in a desiccator under inert gas (N) to prevent hydrolysis of the Boc group .

- For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by dynamic disorder in the tetrahydro-2H-pyran ring?

- Methodological Answer : Dynamic disorder arises from conformational flexibility in the pyran ring. Mitigate this by:

- Collecting high-resolution data (≤0.8 Å) at low temperature (100 K) to "freeze" conformers .

- Using SHELXL’s PART and SUMP instructions to model disorder, refining occupancy factors and anisotropic displacement parameters .

- Validating with Hirshfeld surface analysis to assess intermolecular interactions stabilizing specific conformers .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound in Diels-Alder or amidation reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and assess regioselectivity in Diels-Alder reactions .

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe rate-determining steps in amidation or carbamate deprotection .

- In Situ IR Spectroscopy : Monitor Boc deprotection kinetics under acidic conditions (e.g., TFA in DCM) by tracking CO release .

Q. How can researchers address discrepancies between theoretical and experimental -NMR chemical shifts for the aminotetrahydro-2H-pyran moiety?

- Methodological Answer : Discrepancies often stem from solvent effects or proton exchange.

- Use DMSO-d to slow exchange of the NH proton and resolve splitting patterns .

- Compare experimental shifts with computed values (e.g., using ACD/Labs or Gaussian NMR prediction modules) adjusted for solvent polarity .

- Perform variable-temperature NMR to identify exchange-broadened signals and confirm conformational dynamics .

Q. What methodologies are recommended for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free amine or CO release) .

- Kinetic Profiling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Solid-State Stability : Perform PXRD and DSC to detect polymorphic changes or amorphous content after stress testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.